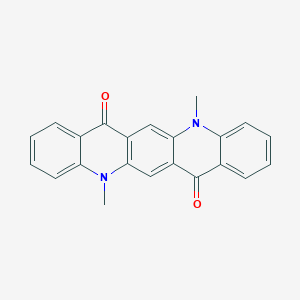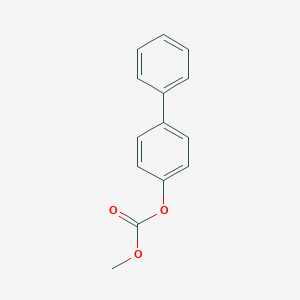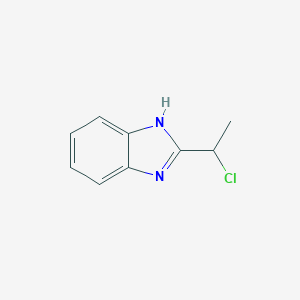![molecular formula C13H12ClNO2S B100345 2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]-2-methylpropanoic acid CAS No. 17969-68-5](/img/structure/B100345.png)
2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]-2-methylpropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]-2-methylpropanoic acid, also known as CP-690,550, is a synthetic compound that has been extensively studied for its potential use in treating autoimmune diseases. This compound was first synthesized in 2003 by Pfizer researchers and has since been the subject of numerous scientific studies.
Wirkmechanismus
JAKs are a family of enzymes that are involved in the signaling pathways of cytokines and growth factors. 2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]-2-methylpropanoic acid selectively inhibits JAK3, which is primarily expressed in immune cells. By blocking the activity of JAK3, 2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]-2-methylpropanoic acid reduces the production of pro-inflammatory cytokines and prevents the activation of immune cells.
Biochemical and Physiological Effects
2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]-2-methylpropanoic acid has been shown to have a variety of biochemical and physiological effects. In preclinical studies, the compound has been shown to reduce inflammation and prevent tissue damage in animal models of autoimmune disease. In clinical trials, 2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]-2-methylpropanoic acid has been shown to improve symptoms and reduce disease activity in patients with rheumatoid arthritis and psoriasis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]-2-methylpropanoic acid in lab experiments is its high selectivity for JAK3, which reduces the risk of off-target effects. However, the compound has a relatively short half-life and requires frequent dosing, which can be a limitation in some experiments. Additionally, 2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]-2-methylpropanoic acid has not been extensively studied in animal models of autoimmune disease other than rheumatoid arthritis and psoriasis.
Zukünftige Richtungen
There are several potential future directions for research on 2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]-2-methylpropanoic acid. One area of interest is the use of the compound in combination with other immunomodulatory agents to improve its efficacy and reduce the risk of side effects. Additionally, there is interest in exploring the potential use of 2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]-2-methylpropanoic acid in other autoimmune diseases, such as inflammatory bowel disease and lupus. Finally, there is ongoing research into the development of new JAK inhibitors with improved pharmacokinetic properties and selectivity for specific JAK isoforms.
Synthesemethoden
The synthesis of 2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]-2-methylpropanoic acid involves several steps, including the reaction of 4-chlorobenzaldehyde with thiosemicarbazide to form 4-chlorobenzaldehyde thiosemicarbazone. This intermediate is then reacted with 2-bromo-2-methylpropanoic acid to form the final product, 2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]-2-methylpropanoic acid.
Wissenschaftliche Forschungsanwendungen
2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]-2-methylpropanoic acid has been studied extensively for its potential use in treating autoimmune diseases such as rheumatoid arthritis, psoriasis, and multiple sclerosis. The compound works by inhibiting the activity of a protein called Janus kinase (JAK), which plays a key role in the immune response.
Eigenschaften
CAS-Nummer |
17969-68-5 |
|---|---|
Produktname |
2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]-2-methylpropanoic acid |
Molekularformel |
C13H12ClNO2S |
Molekulargewicht |
281.76 g/mol |
IUPAC-Name |
2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]-2-methylpropanoic acid |
InChI |
InChI=1S/C13H12ClNO2S/c1-13(2,12(16)17)10-7-18-11(15-10)8-3-5-9(14)6-4-8/h3-7H,1-2H3,(H,16,17) |
InChI-Schlüssel |
JSZXNOZBITZAKG-UHFFFAOYSA-N |
SMILES |
CC(C)(C1=CSC(=N1)C2=CC=C(C=C2)Cl)C(=O)O |
Kanonische SMILES |
CC(C)(C1=CSC(=N1)C2=CC=C(C=C2)Cl)C(=O)O |
Andere CAS-Nummern |
17969-68-5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




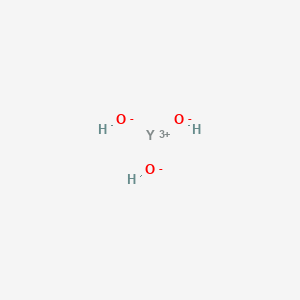

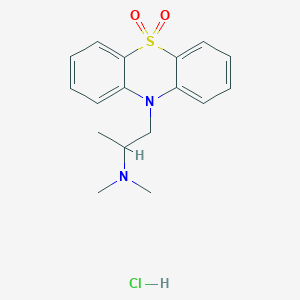

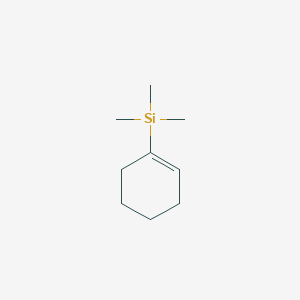
![Benzenesulfonic acid, 4-[(2-hydroxy-1-naphthalenyl)azo]-, barium salt (2:1)](/img/structure/B100277.png)



